
Trimethadione
Overview
Description
Trimethadione, also known by its trade name Tridione, is an oxazolidinedione anticonvulsant primarily used to treat epileptic conditions that are resistant to other treatments. It is particularly effective in managing absence seizures and refractory temporal lobe epilepsy .
Mechanism of Action
Target of Action
Trimethadione primarily targets the T-type calcium channels in thalamic neurons, including thalamic relay neurons . These channels play a crucial role in controlling the electrical activity within the brain.
Mode of Action
This compound interacts with its targets by inhibiting the voltage-dependent T-type calcium channels . This inhibition raises the threshold for repetitive activity in the thalamus and inhibits corticothalamic transmission .
Biochemical Pathways
The inhibition of T-type calcium channels by this compound affects the thalamic-cortical rhythmicity . This abnormal rhythmicity is thought to underlie the 3-Hz spike-and-wave discharge seen on electroencephalogram (EEG) with absence seizures . By dampening this rhythmicity, this compound helps control these seizures.
Pharmacokinetics
This compound exhibits high bioavailability when administered orally . It is metabolized in the body, undergoing N-demethylation to form dimethadione . The elimination half-life of this compound is between 12 to 24 hours, while that of its active metabolite, dimethadione, is between 6 to 13 days . The compound is excreted renally .
Result of Action
The primary result of this compound’s action is the reduction in the number of seizures . It is particularly effective in treating absence seizures, but can also be used in refractory temporal lobe epilepsy . The compound acts on the central nervous system (CNS) to achieve this effect .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s effectiveness is most pronounced when the concentration of its active metabolite, dimethadione, is above 700 μg/mL . Additionally, certain adverse reactions are possible, including Steven Johnson syndrome, nephrotoxicity, hepatitis, aplastic anemia, neutropenia, or agranulocytosis . More common adverse effects include drowsiness, hemeralopia, and hiccups .
Biochemical Analysis
Biochemical Properties
Trimethadione interacts with the central nervous system (CNS) to reduce the number of seizures . It acts by reducing T-type calcium currents in thalamic neurons, including thalamic relay neurons .
Cellular Effects
This compound exerts its effects on various types of cells, particularly neurons. It inhibits voltage-dependent T-type calcium channels, raising the threshold for repetitive activity in the thalamus and inhibiting corticothalamic transmission . This dampens the abnormal thalamocortical rhythmicity associated with absence seizures .
Molecular Mechanism
This compound’s mechanism of action involves the inhibition of voltage-dependent T-type calcium channels . This inhibition reduces T-type calcium currents in thalamic neurons, including thalamic relay neurons . As a result, it raises the threshold for repetitive activity in the thalamus and inhibits corticothalamic transmission .
Temporal Effects in Laboratory Settings
This compound is rapidly absorbed from the gastrointestinal tract and is demethylated by liver microsomes to the active metabolite, dimethadione . Approximately 3% of a daily dose of this compound is recovered in the urine as unchanged drug .
Dosage Effects in Animal Models
In animal models, a toxic dose of this compound (approximately 2 g/kg) produced sleep, unconsciousness, and respiratory depression . The drug has been shown to prevent pentylenetetrazol-induced and thujone-induced seizures in experimental animals .
Metabolic Pathways
This compound is metabolized in the liver, where it is demethylated to form the active metabolite dimethadione . This metabolic process involves the action of liver microsomes .
Transport and Distribution
This compound is rapidly absorbed from the gastrointestinal tract . It is then distributed throughout the body, where it exerts its anticonvulsant effects .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with voltage-dependent T-type calcium channels located in the cell membrane .
Preparation Methods
Trimethadione can be synthesized through various synthetic routes. One common method involves the reaction of dimethylamine with ethyl oxalate to form dimethyl oxalate, which is then reacted with methylamine to produce this compound. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
Trimethadione undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form dimethadione, its active metabolite.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions include dimethadione and other derivatives .
Scientific Research Applications
Therapeutic Applications
1. Treatment of Absence Seizures:
Trimethadione is particularly effective in managing absence seizures, which are characterized by brief lapses in consciousness. The drug works by modulating neurotransmitter activity in the brain, thereby reducing seizure frequency and severity. Its efficacy was established through various clinical studies demonstrating significant control over seizures that were refractory to other treatments .
2. Historical Context:
Initially, this compound gained popularity due to a lack of alternative therapies for absence seizures. Its rapid adoption in clinical practice was largely due to its effectiveness during a period when few other options were available . However, as newer antiepileptic medications with improved benefit-risk profiles emerged in the late 20th century, the use of this compound declined significantly .
Case Studies
Case Study 1: Efficacy in Young Patients
A notable case involved a 20-year-old male patient who had experienced seizures since childhood. Upon administration of higher doses of this compound than typically prescribed, the patient exhibited substantial improvement in seizure control. This case illustrates the potential for dose adjustment to enhance therapeutic outcomes .
Case Study 2: Adverse Effects and Nephrotic Syndrome
Another significant report detailed a case where a patient developed nephrotic syndrome following this compound treatment. This adverse effect highlights the importance of monitoring renal function during therapy, as this compound has been associated with serious side effects including renal dysfunction and blood dyscrasias .
Risks and Side Effects
While this compound is effective for treating absence seizures, it is also linked to several serious side effects:
- Teratogenicity: this compound is known to cause fetal this compound syndrome when administered during pregnancy. This syndrome is characterized by congenital malformations such as cleft palate and cardiac defects .
- Renal Complications: Cases of nephrotic syndrome have been documented, necessitating careful patient selection and monitoring during treatment .
- Hematological Issues: Long-term use can lead to severe blood dyscrasias including aplastic anemia and agranulocytosis .
Summary of Findings
Despite its historical significance as an effective treatment for absence seizures, the clinical application of this compound has faced challenges due to its side effect profile and the availability of safer alternatives. The following table summarizes key findings related to this compound's applications:
Aspect | Details |
---|---|
Primary Use | Treatment of absence seizures (petit mal epilepsy) |
Approval Year | 1946 |
Efficacy | Effective for refractory cases; significant seizure control observed |
Notable Side Effects | Teratogenicity, nephrotic syndrome, hematological disorders |
Current Status | Limited use; largely replaced by newer antiepileptic drugs |
Comparison with Similar Compounds
Trimethadione is often compared with other oxazolidinedione anticonvulsants, such as paramethadione. While both compounds are effective in controlling absence seizures, this compound is generally reserved for refractory cases due to its higher toxicity. Paramethadione, on the other hand, is less toxic but also less effective in some cases .
Similar Compounds
- Paramethadione
- Ethadione
- Methsuximide
This compound’s uniqueness lies in its specific mechanism of action and its effectiveness in treating refractory cases of epilepsy .
Biological Activity
Trimethadione, an anticonvulsant medication approved in the United States in 1946, is primarily indicated for the treatment of petit mal (absence) seizures that are refractory to other therapies. This compound belongs to the oxazolidine-2,4-dione class and has been studied for its biological activity beyond seizure control, including its effects on aging and potential teratogenic risks.
This compound exerts its anticonvulsant effects by modulating neural activity, particularly through its influence on the GABAergic system. It enhances the inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA), which is crucial for controlling neuronal excitability. This modulation helps in reducing seizure frequency and severity in patients with epilepsy.
Biological Effects Beyond Seizure Control
Recent studies have highlighted the potential of this compound to extend lifespan in model organisms, such as Caenorhabditis elegans. Research indicates that this compound, alongside ethosuximide and other compounds, can increase both mean and maximum lifespan while delaying age-related physiological declines. This suggests a possible connection between anticonvulsant activity and mechanisms regulating aging processes .
Efficacy in Clinical Use
This compound has demonstrated significant efficacy in managing petit mal seizures. A retrospective review of patient data indicated that many individuals maintained good seizure control over extended periods while on this compound, despite the drug's declining use due to the introduction of newer anticonvulsants .
Case Example:
- Patient Profile: A 20-year-old male with a history of seizures since childhood.
- Treatment Outcome: Upon administering higher doses of this compound than typically recommended, significant improvement in seizure control was noted, demonstrating its effectiveness when used judiciously .
Teratogenic Effects
A critical aspect of this compound's biological activity is its teratogenic potential. The Fetal this compound Syndrome has been documented in multiple case studies, where exposure during pregnancy resulted in severe congenital malformations. In a cohort study involving 53 pregnancies exposed to this compound, 87% resulted in fetal loss or children with significant birth defects, including malformed ears and cardiac defects . These findings underscore the importance of cautious prescribing practices for women of childbearing age.
Summary of Biological Activities
Activity | Description |
---|---|
Anticonvulsant Effects | Reduces frequency and severity of petit mal seizures through GABA modulation. |
Lifespan Extension | Increases lifespan in C. elegans, suggesting broader biological implications. |
Teratogenic Risks | Associated with severe fetal defects when administered during pregnancy. |
Properties
IUPAC Name |
3,5,5-trimethyl-1,3-oxazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-6(2)4(8)7(3)5(9)10-6/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYJRGCIQBGHIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)O1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021396 | |
Record name | Trimethadione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Trimethadione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014491 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4), 2.12e+02 g/L | |
Record name | SID49640650 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Trimethadione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00347 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trimethadione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014491 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dione anticonvulsants reduce T-type calcium currents in thalamic neurons, including thalamic relay neurons. It does so via the inhibition of voltage dependent T-type calcium channels. This raises the threshold for repetitive activity in the thalamus, and inhibits corticothalamic transmission. Thus, the abnormal thalamocortical rhythmicity, which is thought to underlie the 3-Hz spike-and-wave discharge seen on electroencephalogram(EEG) with absence seizures, is dampened. | |
Record name | Trimethadione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00347 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
127-48-0 | |
Record name | Trimethadione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethadione [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethadione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00347 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | trimethadione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759152 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trimethadione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169503 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trimethadione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15799 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trimethadione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethadione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.406 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHADIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7GV3H6FQ4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Trimethadione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014491 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
46 °C | |
Record name | Trimethadione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00347 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trimethadione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014491 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.